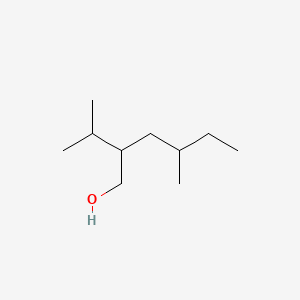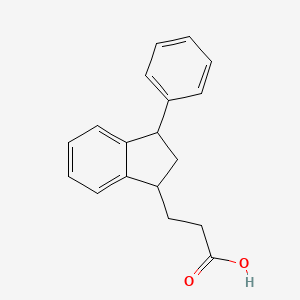
3-(3-Phenyl-1-indanyl)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenyl-1-indanyl)propionic acid is an organic compound characterized by a propionic acid moiety attached to a 3-phenyl-1-indanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-1-indanyl)propionic acid typically involves the following steps:
Formation of the Indanyl Intermediate: The initial step involves the synthesis of the 3-phenyl-1-indanyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-indanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propionic Acid Moiety: The next step involves the introduction of the propionic acid group. This can be done through a Grignard reaction, where the indanyl intermediate reacts with a propionyl chloride in the presence of magnesium to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3-(3-Phenyl-1-indanyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionic acid moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
科学研究应用
3-(3-Phenyl-1-indanyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-(3-Phenyl-1-indanyl)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
3-Phenylpropionic acid: A structurally related compound with a simpler structure, lacking the indanyl group.
Indole-3-propionic acid: Another related compound with an indole moiety instead of the indanyl group.
Comparison:
Structural Differences: 3-(3-Phenyl-1-indanyl)propionic acid has a more complex structure compared to 3-phenylpropionic acid and indole-3-propionic acid, which may contribute to its unique properties and applications.
Unique Properties: The presence of the indanyl group in this compound may enhance its binding affinity to certain molecular targets, leading to distinct biological activities.
属性
CAS 编号 |
72216-50-3 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
3-(3-phenyl-2,3-dihydro-1H-inden-1-yl)propanoic acid |
InChI |
InChI=1S/C18H18O2/c19-18(20)11-10-14-12-17(13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,14,17H,10-12H2,(H,19,20) |
InChI 键 |
XTLDALXUGWJVGF-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



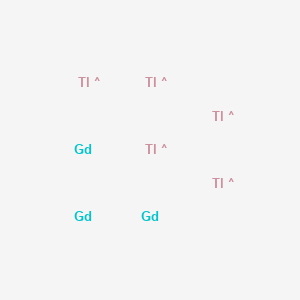

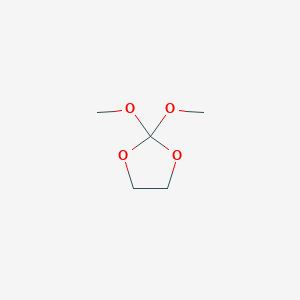
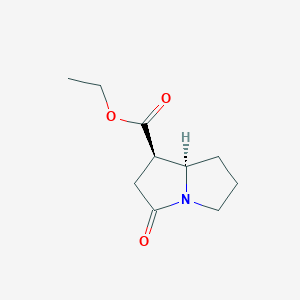
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)

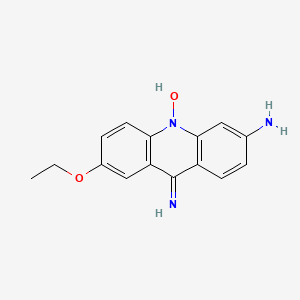
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
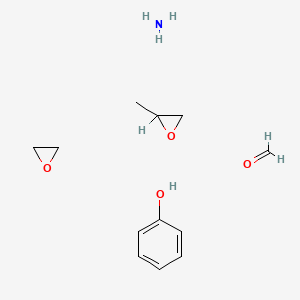
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

